Z-Ala-Betana

Description

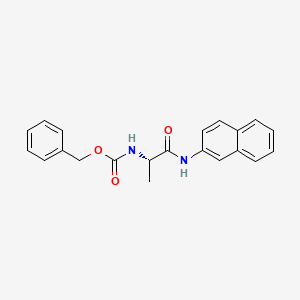

Z-Ala-Betana (systematic name pending verification) is a synthetic organic compound hypothesized to belong to the class of peptide derivatives or β-amino acid analogs. Such compounds are often studied for their applications in medicinal chemistry, catalysis, or materials science. However, the absence of specific experimental data in the provided sources limits a definitive characterization .

Properties

Molecular Formula |

C21H20N2O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C21H20N2O3/c1-15(22-21(25)26-14-16-7-3-2-4-8-16)20(24)23-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,25)(H,23,24)/t15-/m0/s1 |

InChI Key |

PTRXMEBOWZBSJT-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Z-Ala-Betana typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected alanine with 2-naphthylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Z-Ala-Betana undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Z-Ala-Betana has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a substrate in enzymatic studies.

Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism of action of Z-Ala-Betana involves its interaction with specific enzymes and proteins. The compound acts as a substrate for certain proteases, which cleave the amide bond to release the active components. This interaction can inhibit the activity of the target enzyme, making this compound a valuable tool in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct information on Z-Ala-Betana, comparisons must be extrapolated from general principles of organic chemistry and analogous compounds. Below is a hypothetical analysis based on structural and functional similarities to well-characterized compounds:

Table 1: Comparison of this compound with Structurally Related Compounds

| Compound | Structure/Functional Group | Key Properties/Applications | Distinguishing Features |

|---|---|---|---|

| Z-Ala-OH | Benzyloxycarbonyl-protected alanine | Peptide synthesis intermediate; chiral pool | Lacks "Betana" moiety; simpler structure |

| β-Ala-Betaine | Trimethylammonio-β-alanine | Osmolyte in cells; stabilizes proteins | Zwitterionic; no Z-protecting group |

| Z-β-Ala-OMe | Z-protected β-alanine methyl ester | Model for ester hydrolysis studies | Contains ester group; differs in backbone |

Research Findings and Analysis

Synthetic Utility: Z-protected amino acids (e.g., Z-Ala-OH) are widely used in peptide synthesis due to their stability under acidic conditions . If this compound shares this property, it may serve as a novel building block for modified peptides. Unlike β-alanine derivatives (e.g., β-Ala-Betaine), which are naturally occurring, this compound’s synthetic nature could enhance its thermal stability or solubility in organic solvents .

Functional Differences :

- Zwitterionic analogs like β-Ala-Betaine exhibit unique solubility profiles and biological compatibility, whereas this compound’s Z-group may render it more lipophilic, limiting aqueous applications .

- Methyl esters (e.g., Z-β-Ala-OMe) are prone to hydrolysis under basic conditions, whereas the "Betana" component in this compound might introduce steric hindrance, altering reactivity .

Analytical Challenges: Chemical analysis of this compound would require advanced techniques (e.g., NMR, LC-MS) to confirm its structure and purity, as standard methods for similar compounds (e.g., TLC for Z-protected amino acids) may lack resolution .

Biological Activity

Z-Ala-Betana, also known as Z-α-alanine-β-alanine, is a dipeptide compound formed from the amino acids α-alanine and β-alanine, with a protective benzyloxycarbonyl (Z) group on the α-alanine. This structural modification enhances its stability and solubility, making it a valuable compound in biochemical research and pharmaceutical applications. Recent studies have highlighted its significant biological activities, particularly its neuroprotective effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which may be beneficial in the treatment of neurodegenerative diseases. Dipeptides like this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, demonstrating potential as therapeutic agents for conditions such as Alzheimer's and Parkinson's disease.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage to cells.

- Modulation of Neurotransmitter Levels : It influences the levels of neurotransmitters, potentially enhancing synaptic transmission.

- Inhibition of Apoptosis : By preventing programmed cell death in neurons, it contributes to cell survival under stress conditions.

Comparative Analysis with Other Dipeptides

To better understand the unique properties of this compound, a comparison with other dipeptides is useful. The table below summarizes key features and biological activities of selected dipeptides:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | α-Alanine + β-Alanine | Protective Z group enhances stability | Neuroprotective, antioxidant |

| Glycyl-Alanine | Simple dipeptide | Commonly found in proteins | Less stable, limited neuroprotective effects |

| Leucyl-Valine | Branched-chain amino acids | Higher hydrophobicity | Muscle recovery, energy metabolism |

| Phenylalanine-Alanine | Aromatic side chain | Involved in neurotransmitter synthesis | Complex interactions in brain function |

This compound stands out due to its combination of α and β-amino acids along with the protective Z group, which enhances its stability and solubility compared to simpler dipeptides.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues. The treated group showed improved cognitive functions compared to the control group, suggesting its potential role in mitigating neurodegeneration.

Study 2: In Vitro Analysis

In vitro studies using cultured neuronal cells indicated that this compound could enhance cell viability under oxidative stress conditions. The compound was shown to upregulate antioxidant enzymes, providing a protective mechanism against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.